molecular formula C14H19NO3 B2609613 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide CAS No. 1795087-86-3

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide

Cat. No.: B2609613
CAS No.: 1795087-86-3
M. Wt: 249.31
InChI Key: WETPKXIYQCWRQB-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide is an organic compound with a complex structure that includes a cyclopropane ring, a methoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxyphenylacetic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the cyclopropanecarboxamide intermediate, which is then further reacted with 2-methoxyphenylethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure with a methoxy group and an acetamide group.

    N-(2-methoxyphenyl)ethylamine: Contains a methoxy group and an ethylamine group.

    N-(2-methoxyphenyl)propionamide: Similar structure with a propionamide group.

Uniqueness

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-12-6-4-3-5-11(12)13(18-2)9-15-14(16)10-7-8-10/h3-6,10,13H,7-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETPKXIYQCWRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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